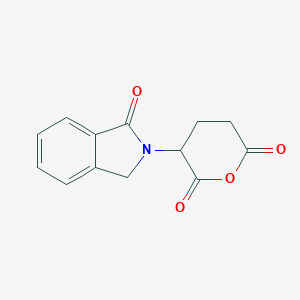![molecular formula C19H20ClNO B286558 2-chloro-N-[cyclopentyl(phenyl)methyl]benzamide](/img/structure/B286558.png)
2-chloro-N-[cyclopentyl(phenyl)methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-[cyclopentyl(phenyl)methyl]benzamide, also known as CCMI, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields of science. CCMI is a white crystalline solid that is soluble in organic solvents such as ethanol and methanol.
Wirkmechanismus
The mechanism of action of 2-chloro-N-[cyclopentyl(phenyl)methyl]benzamide is not fully understood, but it is believed to act by inhibiting the activity of enzymes such as topoisomerase and histone deacetylase. These enzymes are involved in the regulation of DNA replication and gene expression, respectively. By inhibiting their activity, 2-chloro-N-[cyclopentyl(phenyl)methyl]benzamide may prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
2-chloro-N-[cyclopentyl(phenyl)methyl]benzamide has been found to exhibit a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. 2-chloro-N-[cyclopentyl(phenyl)methyl]benzamide has also been found to inhibit the expression of pro-inflammatory cytokines and reduce the production of reactive oxygen species. In addition, 2-chloro-N-[cyclopentyl(phenyl)methyl]benzamide has been shown to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-chloro-N-[cyclopentyl(phenyl)methyl]benzamide is its potential as a drug candidate for the treatment of cancer and other diseases. It has also been found to exhibit antibacterial and anti-inflammatory properties, which could have potential applications in the development of new drugs. However, one of the limitations of 2-chloro-N-[cyclopentyl(phenyl)methyl]benzamide is its low solubility in water, which could make it difficult to administer as a drug.
Zukünftige Richtungen
There are many potential future directions for the study of 2-chloro-N-[cyclopentyl(phenyl)methyl]benzamide. One area of research could focus on optimizing the synthesis method to improve the yield and purity of 2-chloro-N-[cyclopentyl(phenyl)methyl]benzamide. Another area of research could focus on the development of new drug formulations that improve the solubility and bioavailability of 2-chloro-N-[cyclopentyl(phenyl)methyl]benzamide. Additionally, further studies could be conducted to investigate the mechanism of action of 2-chloro-N-[cyclopentyl(phenyl)methyl]benzamide and its potential applications in the treatment of various diseases.
Synthesemethoden
The synthesis of 2-chloro-N-[cyclopentyl(phenyl)methyl]benzamide involves the reaction of 2-chlorobenzoyl chloride with cyclopentyl(phenyl)methanol in the presence of a base such as sodium hydroxide. The resulting product is then purified by recrystallization to obtain 2-chloro-N-[cyclopentyl(phenyl)methyl]benzamide in its pure form.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-[cyclopentyl(phenyl)methyl]benzamide has been studied extensively in the field of medicinal chemistry due to its potential applications as a drug candidate. It has been found to exhibit antitumor activity in various cancer cell lines such as breast, lung, and colon cancer. 2-chloro-N-[cyclopentyl(phenyl)methyl]benzamide has also been studied for its potential use as an anti-inflammatory agent and for its ability to inhibit the growth of bacteria.
Eigenschaften
Molekularformel |
C19H20ClNO |
|---|---|
Molekulargewicht |
313.8 g/mol |
IUPAC-Name |
2-chloro-N-[cyclopentyl(phenyl)methyl]benzamide |
InChI |
InChI=1S/C19H20ClNO/c20-17-13-7-6-12-16(17)19(22)21-18(15-10-4-5-11-15)14-8-2-1-3-9-14/h1-3,6-9,12-13,15,18H,4-5,10-11H2,(H,21,22) |
InChI-Schlüssel |
HMIDZTWITOKSHF-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)C(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3Cl |
Kanonische SMILES |
C1CCC(C1)C(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(9H-fluoren-9-ylidene)-1-[3-(4-{4-nitrophenyl}-1-piperazinyl)propyl]-2,5-pyrrolidinedione](/img/structure/B286475.png)
![1-[4-(4-Phenylpiperazino)butyl]-3-(9H-fluorene-9-ylidene)-2,5-pyrrolidinedione](/img/structure/B286478.png)
![3-(Diphenylmethylene)-1-{4-[4-(4-fluorophenyl)-1-piperazinyl]butyl}-2,5-pyrrolidinedione](/img/structure/B286479.png)
![1-{3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl}-3-(diphenylmethylene)-2,5-pyrrolidinedione](/img/structure/B286482.png)
![3-(Diphenylmethylene)-1-{3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl}-2,5-pyrrolidinedione](/img/structure/B286483.png)
![1-{2-[4-(3-chlorophenyl)-1-piperazinyl]ethyl}-3-(9H-fluoren-9-ylidene)-2,5-pyrrolidinedione](/img/structure/B286484.png)
![1-[2-[4-(2-Methoxyphenyl)piperazino]ethyl]-3-(9H-fluorene-9-ylidene)-2,5-pyrrolidinedione](/img/structure/B286485.png)
![3-(9H-fluoren-9-ylidene)-1-[2-(4-phenyl-1-piperazinyl)ethyl]-2,5-pyrrolidinedione](/img/structure/B286486.png)
![1-[2-[4-(3-Chlorophenyl)piperazino]ethyl]-3-(diphenylmethylene)-2,5-pyrrolidinedione](/img/structure/B286488.png)
![5-Hydroxy-2-[(3-methoxyphenyl)methyl]isoindole-1,3-dione](/img/structure/B286491.png)
![O-[[(13S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl]] N,N-dimethylcarbamothioate](/img/structure/B286493.png)

![4-[1-(4-Propan-2-ylphenyl)-6-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-yl]morpholine](/img/structure/B286496.png)
![4-[4-(2-Ethoxyphenyl)piperazin-1-yl]-6,7-dimethoxy-2-[3-(trifluoromethyl)phenyl]quinazoline](/img/structure/B286497.png)